molecular formula C13H26ClNO2S2 B605333 (R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride CAS No. 1808266-58-1

(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride

Cat. No.: B605333
CAS No.: 1808266-58-1
M. Wt: 327.9 g/mol
InChI Key: QMADNKDMPGZUKN-UTONKHPSSA-M
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Description

.ALPHA.-R-LIPOIC ACID CHOLINE ESTER CHLORIDE: is a compound that combines the antioxidant properties of alpha-lipoic acid with the choline ester functionality. This compound is known for its potential therapeutic applications, particularly in the treatment of presbyopia, a condition associated with aging that affects the eye’s ability to focus on near objects .

Mechanism of Action

The primary mechanism of action of .ALPHA.-R-LIPOIC ACID CHOLINE ESTER CHLORIDE involves its ability to scavenge free radicals and neutralize oxidative stress. This compound can penetrate biological membranes due to the choline ester functionality, allowing it to exert its antioxidant effects within cells. It targets oxidative pathways and helps regenerate other antioxidants, thereby maintaining cellular redox balance .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and the conditions under which it is used. It’s important to refer to the relevant safety data sheets (SDS) for information on handling, storage, and disposal .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a surfactant or phase transfer catalyst, research could focus on optimizing its synthesis and exploring its use in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of .ALPHA.-R-LIPOIC ACID CHOLINE ESTER CHLORIDE typically involves the esterification of alpha-lipoic acid with choline chloride. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired ester product .

Industrial Production Methods: In industrial settings, the production of .ALPHA.-R-LIPOIC ACID CHOLINE ESTER CHLORIDE may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of any impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Acid or base catalysts are typically employed in esterification and transesterification reactions.

Major Products:

Properties

1808266-58-1

Molecular Formula

C13H26ClNO2S2

Molecular Weight

327.9 g/mol

IUPAC Name

2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;chloride

InChI

InChI=1S/C13H26NO2S2.ClH/c1-14(2,3)9-10-16-13(15)7-5-4-6-12-8-11-17-18-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1/t12-;/m1./s1

InChI Key

QMADNKDMPGZUKN-UTONKHPSSA-M

Isomeric SMILES

C[N+](C)(C)CCOC(=O)CCCC[C@@H]1CCSS1.[Cl-]

SMILES

C[N+](C)(C)CCOC(=O)CCCCC1CCSS1.[Cl-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCC1CCSS1.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EV-06;  alpha-LACE;  EV06;  alphaLACE;  EV 06;  alpha LACE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
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(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
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(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
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(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
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(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
Reactant of Route 6
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(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride

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